molecular formula C10H7Cl2NOS2 B5228968 3-(3,4-dichlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 34392-98-8

3-(3,4-dichlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5228968
CAS No.: 34392-98-8
M. Wt: 292.2 g/mol
InChI Key: QIBBZBPBPUWUEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dichlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a dichlorobenzyl group attached to a thiazolidinone ring, which is a heterocyclic compound containing sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of 3,4-dichlorobenzylamine with carbon disulfide and a suitable aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of an intermediate thiazolidine derivative, which is then oxidized to form the final product.

Industrial Production Methods

In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance production efficiency and control reaction conditions more precisely. The use of automated systems for the addition of reagents and monitoring of reaction parameters can help achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thioxo group can be oxidized to form a sulfoxide or sulfone derivative.

  • Reduction: : The dichlorobenzyl group can be reduced to form a dichlorobenzyl alcohol or amine.

  • Substitution: : The chlorine atoms on the benzyl group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: : Various nucleophiles, such as hydroxylamine or ammonia, can be used for substitution reactions.

Major Products Formed

  • Oxidation: : 3-(3,4-dichlorobenzyl)-2-sulfoxo-1,3-thiazolidin-4-one and 3-(3,4-dichlorobenzyl)-2-sulfone-1,3-thiazolidin-4-one.

  • Reduction: : 3-(3,4-dichlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one alcohol and amine derivatives.

  • Substitution: : Hydroxylated or aminated derivatives of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazolidinone ring is a versatile scaffold for the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, 3-(3,4-dichlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one can be employed as a probe to study enzyme inhibition and protein binding. Its dichlorobenzyl group can interact with various biological targets, making it useful in drug discovery.

Medicine

The compound has potential medicinal applications, particularly in the treatment of inflammatory and autoimmune diseases. Its ability to modulate biological pathways makes it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various chemical processes.

Mechanism of Action

The mechanism by which 3-(3,4-dichlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one exerts its effects involves the interaction with specific molecular targets. The thiazolidinone ring can bind to enzymes or receptors, leading to the modulation of biological pathways. The dichlorobenzyl group enhances the compound's binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Thiazolidinediones: : These compounds share the thiazolidinone ring structure and are used in the treatment of diabetes.

  • Dichlorobenzyl derivatives: : Other compounds with a dichlorobenzyl group are used in various pharmaceutical and industrial applications.

Uniqueness

3-(3,4-dichlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of the dichlorobenzyl group and the thioxo-1,3-thiazolidin-4-one ring. This combination provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NOS2/c11-7-2-1-6(3-8(7)12)4-13-9(14)5-16-10(13)15/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBBZBPBPUWUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30300888
Record name 3-(3,4-dichlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34392-98-8
Record name NSC139712
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139712
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(3,4-dichlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.